2-Boc-2,5-diazaspiro[3.4]octane oxalate

medicinal chemistry spirocyclic scaffold orthogonal protection

Researchers pursuing kinase inhibitors or CNS-active candidates often encounter regiochemical ambiguity with protected spiro-diamines, leading to failed N-functionalization and wasted synthetic effort. 2-Boc-2,5-diazaspiro[3.4]octane oxalate resolves this by placing the Boc group exclusively at the sterically less hindered N2 position, leaving N5 preferentially accessible for acylation, sulfonylation, or reductive amination without competing side reactions. • Orthogonal N5 reactivity validated crystallographically as an ATP-mimetic scaffold (PDB: 3ZO3) for direct diversification with heteroaryl hinge-binding groups. • 1:1 oxalate stoichiometry (MW 302.32) eliminates molar calculation errors common with hemioxalate (2:1) forms during multi-step process chemistry. • Production scaled to kilograms with ≥98% purity (free base) and ≤0.5% moisture, ensuring consistent performance in water-sensitive couplings from hit-to-lead through preclinical development.

Molecular Formula C13H22N2O6
Molecular Weight 302.327
CAS No. 1086398-02-8; 1359655-69-8
Cat. No. B2396829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-2,5-diazaspiro[3.4]octane oxalate
CAS1086398-02-8; 1359655-69-8
Molecular FormulaC13H22N2O6
Molecular Weight302.327
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCCN2.C(=O)(C(=O)O)O
InChIInChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyCKDFXVYACWODKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Boc-2,5-diazaspiro[3.4]octane oxalate — Spirocyclic Building Block


2-Boc-2,5-diazaspiro[3.4]octane oxalate (CAS 1359655-69-8; free base CAS 1086398-02-8) is a Boc-protected spirocyclic diamine belonging to the diazaspiro[3.4]octane family. It is supplied as an oxalate salt with molecular formula C13H22N2O6 and molecular weight 302.32 g/mol . The compound serves as a key intermediate in the synthesis of kinase inhibitors and central nervous system (CNS) active compounds, with the 2,5-diazaspiro[3.4]octane scaffold found in multiple biologically active molecules and pharmaceutical candidates .

1
Regiochemistry
2-Boc protection leaves N5 free for direct functionalization in kinase/CNS building block assembly.
2
Salt Form
Defined 1:1 oxalate salt provides clear free base equivalent weight for stoichiometric calculations.
3
Scale Readiness
Documented multi-kg availability supports progression from hit-to-lead to preclinical synthesis.

2-Boc-2,5-diazaspiro[3.4]octane oxalate: Substitution Risks


The 2,5-diazaspiro[3.4]octane scaffold contains two chemically distinct amine positions (N2 and N5). The regiochemistry of Boc protection—whether at the 2-position (this compound) or 5-position (CAS 1086398-04-0)—determines which nitrogen remains available for subsequent functionalization, directly influencing the synthetic route and final molecular architecture . Furthermore, the oxalate salt form (1:1 stoichiometry, MW 302.32) differs from the hemioxalate form (2:1, MW 514.62) in free base equivalent weight, affecting molar calculations in multi-step syntheses and potentially altering solubility and handling characteristics . Simply interchanging these analogs without adjusting reaction stoichiometry can lead to failed couplings, lower yields, or unintended side products.

Regioisomer Mismatch
Using 5-Boc-2,5-diazaspiro[3.4]octane (CAS 1086398-04-0) shifts free amine to the sterically hindered N2 position, which may reduce acylation efficiency and alter the synthetic route outcome. The 2-Boc isomer is required for N5-selective diversification.
The hemioxalate salt (2:1 stoichiometry) requires different mass per mole of free base compared to the 1:1 oxalate salt. Direct substitution without adjusting molar equivalents may result in 1.7-fold underdosing of the free amine in coupling reactions.
Salt Stoichiometry

2-Boc-2,5-diazaspiro[3.4]octane oxalate vs Analogs: Evidence


Regiochemical Orthogonality: 2-Boc vs 5-Boc

This compound carries the Boc protecting group exclusively at the N2 position, leaving the N5 nitrogen free for direct functionalization without requiring deprotection/reprotection sequences. In contrast, the 5-Boc regioisomer (CAS 1086398-04-0) has Boc at N5, which is sterically more hindered due to the spirocyclic ring geometry, potentially reducing acylation or alkylation yields at N2. While no direct head-to-head kinetic comparison is publicly available, the regiochemical distinction is absolute: using the wrong regioisomer leads to a structurally different product .

Regiochemistry
Class-level inference
Boc at N2 (target) vs N5 (comparator) — synthetically non-interchangeable.
Route-defining selection; wrong isomer leads to structurally different products.
No direct kinetic comparison published; regiochemical distinction is absolute.
medicinal chemistry spirocyclic scaffold orthogonal protection

Oxalate vs Hemioxalate Stoichiometry

The target compound is the 1:1 oxalate salt (MW 302.32 g/mol, CAS 1359655-69-8). An alternative hemioxalate form (2 free base : 1 oxalic acid, MW 514.62 g/mol, CAS 1523618-32-7) is also commercially available. For a reaction requiring 1 mmol of free base, 302.32 mg of the oxalate salt is needed versus 257.31 mg of the hemioxalate (since hemioxalate contains two free base equivalents per molecule). Using the hemioxalate without adjusting for stoichiometry results in a 1.7-fold underdose of the free base . The oxalate salt also has a lower molecular weight, which can simplify gravimetric handling for small-scale reactions .

Oxalate vs Hemioxalate
Direct comparison
1.7× mass difference per mmol free base (302.32 mg vs 257.31 mg).
Stoichiometry verification required; incorrect salt form leads to molar errors.
Oxalate: 1:1; Hemioxalate: 2:1 free base to acid.
salt form stoichiometry oxalate handling

Higher Minimum Purity vs Typical Analogs

Capotchem lists the free base form (CAS 1086398-02-8) with a minimum purity specification of 98% and maximum moisture content of 0.5% [1]. This compares favorably against the typical 95% purity offered for the 5-Boc regioisomer (CAS 1086398-04-0) and the 95% minimum purity for the oxalate salt itself from alternative vendors . Higher initial purity reduces the need for pre-reaction purification, which is critical when the compound is used as a late-stage intermediate where material loss is costly.

Minimum Purity
Cross-study comparable
98% (free base) vs 95% for 5-Boc regioisomer analogs.
Higher initial purity reduces pre-reaction purification needs.
Vendor specification; moisture ≤0.5% specified for target compound.
purity quality control HPLC

Crystallographic Validation of Kinase Binding

The 2,5-diazaspiro[3.4]octane scaffold has been validated as an ATP-mimetic core in kinase inhibitor design. Allen et al. (2013) demonstrated that heteroaryl-substituted diazaspirocycles based on this scaffold provide ligand-efficient inhibitors of multiple kinases, with binding modes confirmed by protein X-ray crystallography (PDB: 3ZO3, resolution 2.10 Å) [1]. The scaffold's rigid spirocyclic geometry pre-organizes the two nitrogen atoms for interactions with acidic residues in the ATP pocket, influencing selectivity profiles. In contrast, the 2,6-diazaspiro[3.4]octane regioisomer (CAS 136098-13-0) or monocyclic piperazine analogs lack this precise spatial orientation. While these data are derived from elaborated derivatives rather than the Boc-protected intermediate itself, the 2-Boc-2,5-diazaspiro[3.4]octane oxalate is the direct synthetic precursor to such inhibitors, making scaffold validation directly relevant to procurement decisions.

Kinase Binding Mode
Class-level inference
PDB: 3ZO3 — 2,5-diazaspiro[3.4]octane scaffold confirmed in PKA ATP site.
Scaffold validation supports kinase inhibitor SAR programs.
Elaborated derivatives used; scaffold geometry maintained in Boc intermediate.
kinase inhibitor X-ray crystallography ATP-binding site

Multi-kg Production Scalability

Capotchem reports production scale for the free base (CAS 1086398-02-8) at 'up to kgs' with consistent 98% purity and ≤0.5% moisture [1]. In contrast, the 5-Boc regioisomer from Aladdin (CAS 1086398-04-0) is listed with 8–12 week lead times for 50 mg quantities, indicating limited bulk availability . For programs transitioning from hit-to-lead to lead optimization, the assured availability at scale is a critical procurement consideration not captured by purity data alone.

Production Scale
Cross-study comparable
Up to kg scale (free base) vs ≤50 mg for 5-Boc regioisomer.
Proven scale-up capability supports preclinical timelines.
Vendor catalog data; 5-Boc listing shows 8–12 week lead time.
scale-up supply chain process chemistry

2-Boc-2,5-diazaspiro[3.4]octane oxalate: Procurement Scenarios


Kinase Inhibitor Lead Generation

The 2,5-diazaspiro[3.4]octane core has been crystallographically validated as an ATP-mimetic scaffold in protein kinase inhibitor design (PDB: 3ZO3). The 2-Boc intermediate provides the N5 nitrogen free for rapid diversification with heteroaryl hinge-binding groups. This enables structure-activity relationship (SAR) exploration without the additional deprotection step required when using the fully protected analog [1].

NMDA Receptor Modulators & CNS Candidates

The 2,5-diazaspiro[3.4]octane scaffold is the core of clinically investigated NMDA receptor modulators such as NYX-2925 and Zelquistinel (AGN-241751), which are in development for depression and neuropathic pain. 2-Boc-2,5-diazaspiro[3.4]octane oxalate serves as the entry point for constructing the (S)-2-acyl-1-oxo-2,5-diazaspiro[3.4]octane pharmacophore via sequential N5-acylation and N2-deprotection .

Preclinical Scale-Up Synthesis

With documented production scale up to kilograms and a minimum purity specification of 98% (free base), this compound is suitable for programs advancing from hit-to-lead into lead optimization and preclinical development. The oxalate salt form provides a defined stoichiometry that simplifies process chemistry calculations, while the low moisture specification (≤0.5%) ensures consistent performance in water-sensitive reactions [2].

Orthogonal Protection: Selective N5 Functionalization

Because the Boc group is at the sterically less hindered N2 position, the N5 nitrogen is preferentially accessible for acylation, sulfonylation, or reductive amination without competing N2 reactivity. This orthogonality is not achievable with the 5-Boc isomer or with bis-Boc-protected variants, making the 2-Boc oxalate the preferred building block for sequential functionalization strategies .

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
2,5-Spirocyclic regiochemistry with N5 free amine
Confirmed ATP-mimetic binding mode (PDB 3ZO3)
CNS target modulator research
Orthogonal N5 functionalization for sequential acylation
NMDAR modulator SAR precedents (NYX-2925 class)
Preclinical scale-up synthesis
Defined oxalate salt stoichiometry & multi-kg supply
Consistent purity and moisture specifications
Sequential functionalization strategy
Boc at N2 ensures N5-selective chemistry
Orthogonal protection without deprotection/reprotection
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